molecular formula C19H20N4O2 B2776404 1-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326918-58-4

1-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2776404
CAS RN: 1326918-58-4
M. Wt: 336.395
InChI Key: CQEXNMVBFILADR-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole compounds. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Antioxidant, Antibacterial, and Antifungal Agents

A study by Brahmi et al. (2018) synthesized a series of semicarbazone-triazole hybrid derivatives, showcasing potent antioxidant, antibacterial, and antifungal properties. These compounds, including closely related triazole derivatives, were evaluated using various assays to assess their scavenging abilities and antimicrobial activities against different microbial strains. The research highlighted the compounds' excellent scavenging ability and potent activity against selected microbial strains, suggesting their potential as new drugs with good oral bioavailability. This indicates a promising area for further exploration of triazole derivatives in developing therapeutic agents (Brahmi et al., 2018).

Enzyme Inhibition

Bekircan et al. (2015) conducted a study involving the synthesis of novel heterocyclic compounds derived from triazole-acetohydrazide, showcasing significant lipase and α-glucosidase inhibition. This research underscores the potential of triazole derivatives as bioactive molecules in managing diseases related to enzyme dysregulation, such as diabetes and obesity. The investigation into these derivatives points to their utility in developing pharmaceuticals aimed at enzyme inhibition (Bekircan et al., 2015).

Molecular Dynamics and Spectroscopic Analysis

Beytur and Avinca (2021) explored the molecular, electronic, nonlinear optical, and spectroscopic properties of heterocyclic triazole derivatives. Their study, supported by experimental and theoretical (DFT) data, provided valuable insights into the electronic properties and potential applications of these compounds in various fields, including materials science and molecular electronics. This research emphasizes the versatility of triazole derivatives in scientific applications beyond their biological activity (Beytur & Avinca, 2021).

Antimicrobial Agents

Jadhav et al. (2017) synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives, testing them as possible antimicrobial agents. Their findings revealed that these compounds exhibited moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains. This study highlights the potential use of triazole derivatives in combating microbial resistance and developing new antimicrobial agents (Jadhav et al., 2017).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13-4-7-16(10-14(13)2)23-12-18(21-22-23)19(24)20-11-15-5-8-17(25-3)9-6-15/h4-10,12H,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEXNMVBFILADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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